t-Boc-N-アミド-PEG7-アミン

概要

説明

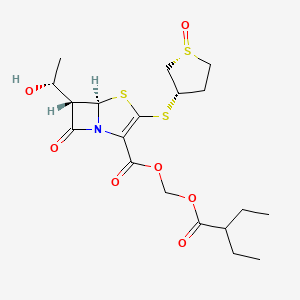

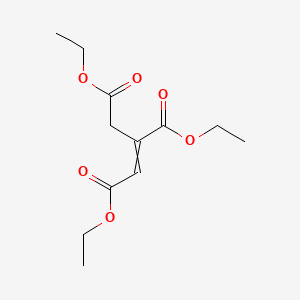

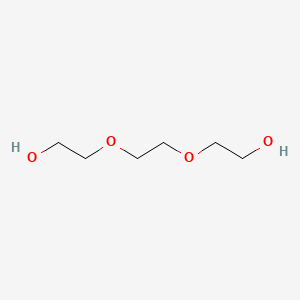

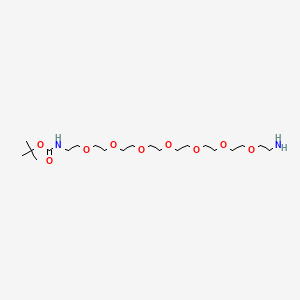

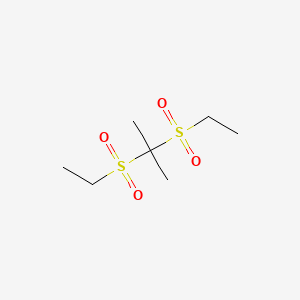

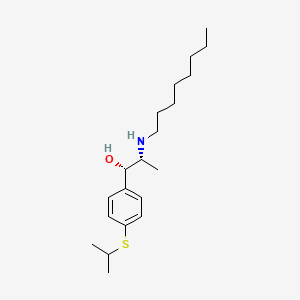

T-boc-N-amido-PEG7-Amine is a polyethylene glycol (PEG) derivative . It contains an amino group and a Boc-protected amino group . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Synthesis Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG7-Amine is C21H44N2O9 . It has a molecular weight of 468.6 g/mol .Chemical Reactions Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis

T-boc-N-amido-PEG7-Amine is soluble in DMSO . It appears as a pale yellow or colorless oily liquid . It has a predicted boiling point of 547.7±50.0°C and a predicted density of 1.075±0.06 g/cm3 .科学的研究の応用

抗体薬物複合体(ADC)の合成

切断可能なPEGリンカーとして、「t-Boc-N-アミド-PEG7-アミン」はADCの合成に使用されます。ADCは、抗体と細胞毒性薬を組み合わせた標的型がん治療法であり、健康な細胞への影響を最小限に抑えながら、がん細胞に薬物を直接送達することができます .

表面修飾

「t-Boc-N-アミド-PEG7-アミン」のアミノ基は、酸や活性エステルと反応するため、材料の表面修飾に適しています。これにより、生体適合性を向上させたり、さらなる化学反応のために表面に官能基を付加したりすることができます .

化学修飾

そのアミノ基は、様々な分子の化学修飾も可能にし、これは研究や治療用途のために、所望の特性を持つ新しい化合物を創出するために不可欠です .

粒子修飾

この化合物は、リポソームやナノ粒子などの粒子の表面修飾に使用でき、これは診断アッセイや薬物送達担体として使用できます .

標識

最後に、「t-Boc-N-アミド-PEG7-アミン」は、蛍光色素やその他のマーカーで分子を標識するために使用でき、生物学的プロセスの可視化と追跡を支援します .

これらのアプリケーションのそれぞれは、「t-Boc-N-アミド-PEG7-アミン」のユニークな特性を活用しており、科学研究におけるその汎用性を示しています。

Smolecule BOC Sciences BroadPharm BroadPharm Amino PEG

作用機序

Target of Action

t-boc-N-amido-PEG7-Amine, also known as Boc-NH-PEG7-NH2, is a polyethylene glycol (PEG) derivative . It is primarily used as a reagent in the preparation of biotinylated spacers present in glucose-transporter probes . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It is known that the compound is used in the synthesis of biotinylated spacers present in glucose-transporter probes . Therefore, it can be inferred that the compound plays a role in the biochemical pathways related to glucose transport.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-boc-N-amido-PEG7-Amine is the formation of biotinylated spacers in glucose-transporter probes . These spacers play a crucial role in the function of the probes, enabling the detection and study of glucose transport.

Action Environment

The action of t-boc-N-amido-PEG7-Amine is influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Safety and Hazards

T-boc-N-amido-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

生化学分析

Biochemical Properties

The amino group of t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which t-boc-N-amido-PEG7-Amine is used.

Cellular Effects

Its ability to increase solubility in aqueous media suggests that it may influence cell function by facilitating the transport and distribution of other biomolecules.

Molecular Mechanism

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its transport and distribution .

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIMIYPOESODPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90410538 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206265-98-7 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

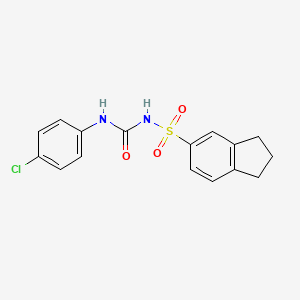

![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)